2-Iodoethyl 9h-xanthen-9-ylcarbamate
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Overview
Description
2-Iodoethyl 9h-xanthen-9-ylcarbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a 9H-xanthen-9-ylcarbamate moiety linked to an iodoethyl group, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodoethyl 9h-xanthen-9-ylcarbamate typically involves the reaction of 9H-xanthen-9-ylcarbamate with an iodoethylating agent. A common synthetic route includes the use of iodoethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodoethyl 9h-xanthen-9-ylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the iodoethyl group.
Bases: Potassium carbonate or sodium hydroxide are often used to facilitate substitution reactions.
Solvents: Organic solvents like acetonitrile, dichloromethane, or ethanol are commonly employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield an ethylamine derivative, while reaction with a thiol would produce an ethylthio compound.
Scientific Research Applications
2-Iodoethyl 9h-xanthen-9-ylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodoethyl 9h-xanthen-9-ylcarbamate involves its reactivity with nucleophiles. The iodoethyl group acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Iodoethyl benzene: Similar in structure but lacks the xanthen-9-ylcarbamate moiety.
2-Iodoethyl phenylcarbamate: Contains a phenyl group instead of the xanthen-9-yl group.
2-Iodoethyl 9H-fluoren-9-ylcarbamate: Features a fluoren-9-yl group instead of xanthen-9-yl.
Uniqueness
2-Iodoethyl 9h-xanthen-9-ylcarbamate is unique due to the presence of the xanthen-9-ylcarbamate moiety, which imparts distinct chemical properties and potential applications. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
6331-86-8 |
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Molecular Formula |
C16H14INO3 |
Molecular Weight |
395.19 g/mol |
IUPAC Name |
2-iodoethyl N-(9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C16H14INO3/c17-9-10-20-16(19)18-15-11-5-1-3-7-13(11)21-14-8-4-2-6-12(14)15/h1-8,15H,9-10H2,(H,18,19) |
InChI Key |
WVYURZBQNLGGSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)OCCI |
Origin of Product |
United States |
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